Methyl 2-amino-3-bromo-6-nitrobenzoate
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Overview
Description
Methyl 2-amino-3-bromo-6-nitrobenzoate is an organic compound with the molecular formula C8H7BrN2O4 It is a derivative of benzoic acid and contains functional groups such as an amino group, a bromine atom, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-3-bromo-6-nitrobenzoate typically involves a multi-step process:
Nitration: The starting material, methyl benzoate, undergoes nitration to introduce a nitro group at the desired position.
Bromination: The nitro compound is then brominated to introduce the bromine atom.
Amination: Finally, the nitro group is reduced to an amino group.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-bromo-6-nitrobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.
Reduction Reactions: The nitro group can be reduced to an amino group.
Oxidation Reactions: The amino group can be oxidized to form different functional groups.
Common Reagents and Conditions
Nitration: Concentrated nitric acid and sulfuric acid are commonly used.
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can yield a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-amino-3-bromo-6-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-amino-3-bromo-6-nitrobenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nitro and bromine groups can participate in various chemical reactions. These interactions can affect the activity of enzymes and other proteins, leading to potential biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-bromo-5-nitrobenzoate
- Methyl 2-amino-5-nitrobenzoate
- Methyl 2-bromo-4-nitrobenzoate
Uniqueness
The combination of an amino group, a bromine atom, and a nitro group in this particular arrangement provides distinct chemical properties compared to similar compounds .
Properties
Molecular Formula |
C8H7BrN2O4 |
---|---|
Molecular Weight |
275.06 g/mol |
IUPAC Name |
methyl 2-amino-3-bromo-6-nitrobenzoate |
InChI |
InChI=1S/C8H7BrN2O4/c1-15-8(12)6-5(11(13)14)3-2-4(9)7(6)10/h2-3H,10H2,1H3 |
InChI Key |
VGDZNRBGHAOLJB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1N)Br)[N+](=O)[O-] |
Origin of Product |
United States |
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